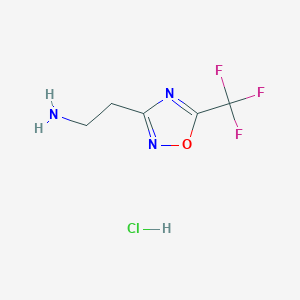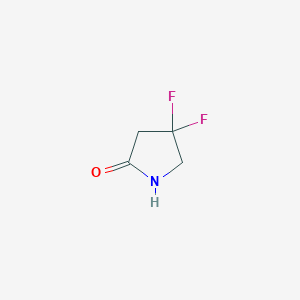![molecular formula C14H11N3O B1429443 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one CAS No. 1428139-26-7](/img/structure/B1429443.png)
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Overview
Description
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the quinazolinone family, which is known for its antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds, such as 2,3-dihydroquinazolinones, have been known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Mode of Action
It is likely that the compound interacts with its targets to exert its biological effects, similar to other quinazolinone derivatives .
Biochemical Pathways
Given the known biological activities of similar compounds, it can be inferred that the compound may affect various biochemical pathways related to inflammation, pain sensation, microbial growth, and cancer cell proliferation .
Result of Action
Similar compounds have been known to exhibit antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities , suggesting that 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one may have similar effects.
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme enoyl acyl carrier protein reductase (InhA), which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis . The compound exhibits strong binding affinity towards InhA, leading to the inhibition of the enzyme’s activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the active site of the enzyme.
Additionally, this compound has been shown to interact with DNA, specifically through groove binding. This interaction can alter the structural conformation of DNA, potentially affecting various DNA-dependent processes such as replication and transcription .
Cellular Effects
The effects of this compound on cellular processes are profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian Vero cells, the compound exhibits cytotoxic activity, leading to cell death at higher concentrations . This cytotoxic effect is mediated through the induction of apoptosis, a programmed cell death pathway.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and DNA. The inhibition of enoyl acyl carrier protein reductase (InhA) by the compound is a result of its strong binding affinity to the enzyme’s active site, leading to the disruption of fatty acid synthesis in Mycobacterium tuberculosis .
Furthermore, the interaction of this compound with DNA involves groove binding, which can induce conformational changes in the DNA structure. These changes can affect the binding of transcription factors and other regulatory proteins, ultimately influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of Mycobacterium tuberculosis growth through the inhibition of enoyl acyl carrier protein reductase (InhA) . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are characterized by damage to the liver and kidneys, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s primary metabolic pathway involves its interaction with enoyl acyl carrier protein reductase (InhA), leading to the inhibition of fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, ultimately leading to cell death.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the cytoplasmic compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with aldehydes or ketones. One efficient method employs a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach is advantageous due to its high yield, short reaction time, and the ability to recover and reuse the catalyst .
Industrial Production Methods
Industrial production methods for this compound often utilize similar catalytic processes but on a larger scale. The use of magnetic nanoparticles, such as Fe3O4@EDTA/CuI, allows for easy separation of the catalyst from the reaction mixture, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can yield different dihydroquinazolinone derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Various alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which exhibit a range of biological activities .
Scientific Research Applications
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Due to its analgesic and anti-inflammatory properties, it is being explored for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Known for its antiviral and antimicrobial activities.
Quinazolin-4(3H)-one: Exhibits antimalarial and antitumor properties.
2,3-Dihydroimidazo[1,2-a]quinazolin-4(1H)-one: Used in cancer research due to its HDAC inhibitory activity.
Uniqueness
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2,3-dihydro-1H-benzimidazolo[2,1-b]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-12-7-3-4-9-8-17-11-6-2-1-5-10(11)15-14(17)16-13(9)12/h1-2,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSJBZAJTVWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN3C4=CC=CC=C4N=C3N=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)
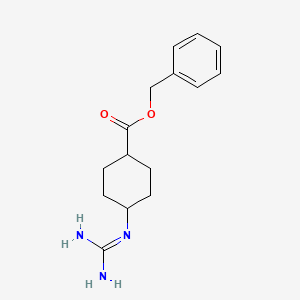
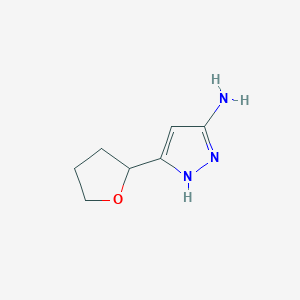
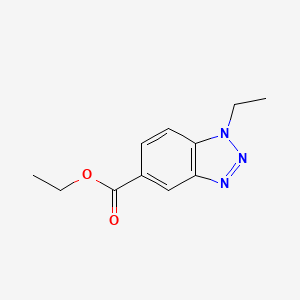
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)


![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)
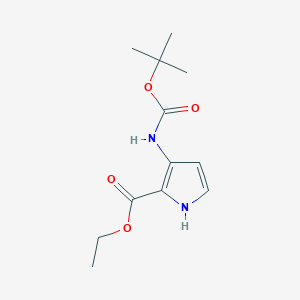
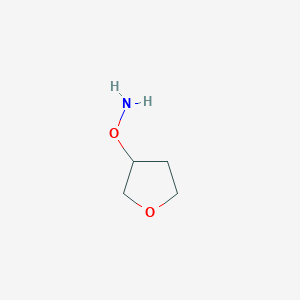
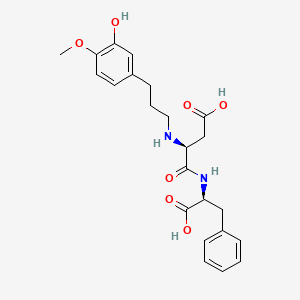
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)
